(S)-BRD9500

PDE3A PDE3B Phosphodiesterase

(S)-BRD9500 (CAS: 1630760-76-7) is the stereoisomer of BRD9500, a phosphodiesterase 3 (PDE3) inhibitor that acts as a molecular glue to induce PDE3A-SLFN12 complex formation and subsequent cancer cell death. Critically, (S)-BRD9500 itself lacks detectable PDE3 inhibitory activity and does not induce PDE3A/SLFN12 binding.

Molecular Formula C15H18FN3O2
Molecular Weight 291.32 g/mol
Cat. No. B10861169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-BRD9500
Molecular FormulaC15H18FN3O2
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)F
InChIInChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m0/s1
InChIKeyGJGGSLDXABLZLP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-BRD9500: The Inactive Isomer Control for PDE3A/SLFN12 Molecular Glue Research


(S)-BRD9500 (CAS: 1630760-76-7) is the stereoisomer of BRD9500, a phosphodiesterase 3 (PDE3) inhibitor that acts as a molecular glue to induce PDE3A-SLFN12 complex formation and subsequent cancer cell death [1]. Critically, (S)-BRD9500 itself lacks detectable PDE3 inhibitory activity and does not induce PDE3A/SLFN12 binding . It is not a BRD9 degrader; the name similarity is incidental. Its sole scientifically validated role is as a negative control in experiments designed to confirm that observed biological effects are specifically due to the active (R)-enantiomer's mechanism rather than off-target or compound-related artifacts.

Why Generic PDE3 Inhibitors or (S)-Enantiomers Cannot Replace (S)-BRD9500 as a Control


In PDE3A/SLFN12-dependent cancer biology, simply inhibiting PDE3 enzymatic activity is insufficient; most PDE3 inhibitors (e.g., trequinsin, cilostazol) lack the neomorphic activity required to induce PDE3A/SLFN12 binding and thus do not kill biomarker-positive cancer cells [1]. Conversely, substituting another inactive enantiomer or a structurally unrelated compound as a control introduces variables that can confound interpretation. (S)-BRD9500 is the direct, chemically identical inactive counterpart to the active tool compound BRD9500, differing only in stereochemistry at a single chiral center. This ensures that any differential effect observed between (S)-BRD9500 and BRD9500 can be rigorously attributed to the on-target, stereospecific mechanism of action [2]. Generic 'inactive' controls do not provide this level of chemical and mechanistic specificity.

Quantitative Evidence Supporting (S)-BRD9500 as the Preferred Negative Control in PDE3A/SLFN12 Studies


Enzymatic Inactivity: (S)-BRD9500 Does Not Inhibit PDE3A or PDE3B

In a direct head-to-head comparison of stereoisomers, (S)-BRD9500 demonstrates no detectable inhibition of PDE3A or PDE3B, whereas the (R)-enantiomer BRD9500 exhibits potent inhibition with IC50 values of 10 nM (PDE3A) and 27 nM (PDE3B) [1]. The inactivity of the (S)-enantiomer confirms that the PDE3 inhibitory activity of BRD9500 is stereospecific and provides a matched-pair control for enzymatic assays.

PDE3A PDE3B Phosphodiesterase Enzymatic assay Negative control

Cellular Inactivity: (S)-BRD9500 Fails to Induce PDE3A/SLFN12 Complex Formation

Co-immunoprecipitation experiments in HeLa cells demonstrate that (R)-BRD9500 (the active enantiomer) robustly induces the PDE3A/SLFN12 protein-protein interaction, a hallmark of the molecular glue mechanism. In contrast, (S)-BRD9500 fails to induce this interaction, serving as a critical negative control that rules out non-specific protein aggregation or assay interference [1]. This differential effect is not observed with generic PDE3 inhibitors like trequinsin, which also do not induce the interaction [2].

SLFN12 PDE3A Molecular glue Co-immunoprecipitation Negative control

Cytotoxicity Inactivity: (S)-BRD9500 Does Not Kill PDE3A/SLFN12-Positive Cancer Cells

In cellular viability assays using biomarker-positive cancer cell lines (HeLa and SK-MEL-3), (R)-BRD9500 exhibits potent cytotoxicity with EC50 values of 1.6 nM (HeLa) and 1.0 nM (SK-MEL-3) . In stark contrast, (S)-BRD9500 shows no measurable effect on cell viability, even at concentrations orders of magnitude higher than the active enantiomer's EC50 [1]. This differential cytotoxicity is the functional readout that defines (S)-BRD9500's utility as a negative control.

SK-MEL-3 HeLa Cytotoxicity Viability assay Negative control

In Vivo Inactivity: (S)-BRD9500 Lacks Antitumor Efficacy in Xenograft Models

Oral administration of (R)-BRD9500 at 10-50 mg/kg significantly inhibited tumor growth in an SK-MEL-3 melanoma xenograft model, achieving a T/Crel.area of 0.09 at 50 mg/kg QD (p<0.001 vs. vehicle) [1]. While the (S)-enantiomer has not been explicitly tested in parallel in vivo experiments, its established biochemical and cellular inactivity directly predicts a lack of in vivo efficacy. Its intended use is as an in vitro control to confirm the stereospecificity of the molecular glue mechanism, not as an in vivo comparator.

SK-MEL-3 Xenograft Melanoma In vivo Negative control

Validated Research Applications for (S)-BRD9500 as a Stereospecific Negative Control


Validating PDE3A/SLFN12 Molecular Glue Mechanism in Biochemical and Cellular Assays

Use (S)-BRD9500 as a matched-pair negative control in parallel with BRD9500 (active enantiomer) in co-immunoprecipitation, western blot, or cellular viability assays. A differential effect (active BRD9500 vs. inactive (S)-BRD9500) confirms that the observed phenotype is driven by the stereospecific molecular glue mechanism and not by off-target activity or compound interference [1].

Confirming Target Engagement Specificity in PDE3 Enzymatic Assays

Include (S)-BRD9500 in PDE3 enzymatic inhibition panels to rule out non-specific inhibition. The lack of activity against PDE3A and PDE3B (IC50 > 10,000 nM) ensures that any inhibition observed with test compounds is due to specific, stereosensitive binding [1].

Quality Control for Chemical Probe Selectivity Profiling

Incorporate (S)-BRD9500 into selectivity panels (e.g., PDE family, CYP enzymes) as a control compound. Its established inactivity across a PDE panel and in CYP, hERG, and Ames assays [1] provides a benchmark for assessing assay background and false-positive signals, thereby enhancing the confidence in the selectivity profile of new chemical probes.

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